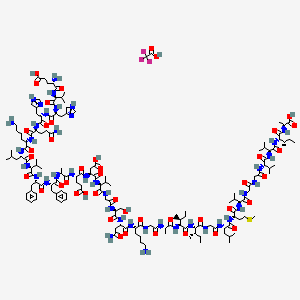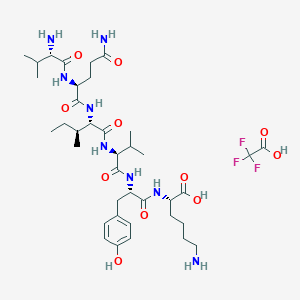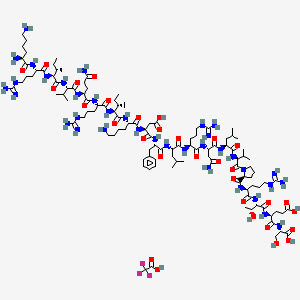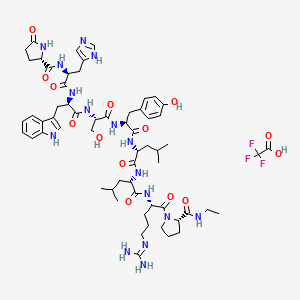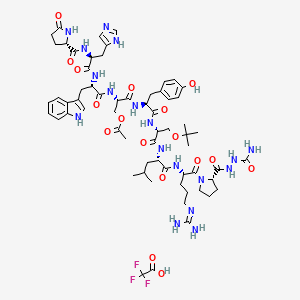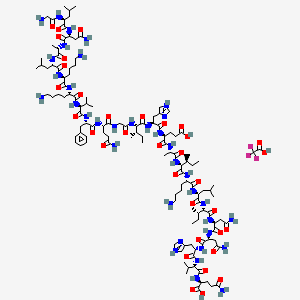
Pseudin-2 Trifluoroacetate
描述
Pseudin-2 Trifluoroacetate is a synthetic derivative of Pseudin-2, an antimicrobial peptide originally isolated from the skin of the paradoxical frog, Pseudis paradoxa . This compound exhibits potent antibacterial activity and has been studied for its potential therapeutic applications, particularly in combating multidrug-resistant bacterial infections .
作用机制
Target of Action
Pseudin-2 Trifluoroacetate, also known as Pse-T2, is an antimicrobial peptide (AMP) isolated from the frog Pseudis paradoxa . The primary targets of Pse-T2 are bacterial and fungal cells, specifically their cell membranes .
Mode of Action
Pse-T2 interacts with its targets by forming an amphipathic α-helical structure on bacterial membranes . This interaction results in the formation of pores in both bacterial and fungal membranes . Moreover, Pse-T2 can enter into the cytoplasm and bind to RNA . This dual action of membrane disruption and intracellular binding leads to the death of the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by Pse-T2 involves membrane depolarization . The formation of pores in the bacterial and fungal membranes leads to a loss of membrane potential, disrupting normal cellular functions . In addition, the binding of Pse-T2 to RNA within the cytoplasm can interfere with protein synthesis and other vital cellular processes .
Pharmacokinetics
It is known that pse-t2 exhibits potent antimicrobial activity and low cytotoxicity, suggesting a favorable bioavailability profile .
Result of Action
The result of Pse-T2’s action is the effective killing of bacterial cells. It disrupts membrane integrity, leading to cell death . In vivo, wounds infected with multidrug-resistant Pseudomonas aeruginosa healed significantly faster when treated with Pse-T2 than did untreated wounds or wounds treated with ciprofloxacin . Moreover, Pse-T2 facilitated infected-wound closure by reducing inflammation through suppression of interleukin-1β (IL-1β), IL-6, and tumor necrosis factor alpha (TNF-α) .
Action Environment
The action of Pse-T2 can be influenced by environmental factors. For instance, the presence of a biological membrane is necessary for Pse-T2 to form its α-helical structure . Additionally, the peptide’s antimicrobial activity and selectivity can be enhanced by certain modifications, such as Lys substitutions, which result in an elevated amphipathic α-helical structure and cationicity .
生化分析
Biochemical Properties
Pseudin-2 Trifluoroacetate interacts with various biomolecules, primarily bacterial and fungal membranes . Its potent antibacterial activity is believed to involve transmembrane pore formation or intracellular killing . The peptide’s structure, particularly its amphipathic α-helical structure, plays a crucial role in these interactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to produce much higher membrane depolarization , and it can penetrate bacterial cell membranes . It also exhibits potent anti-inflammatory activity in LPS-stimulated RAW264.7 and mouse dendritic cells via a mechanism involving the Toll-like receptor 4 (TLR4) pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves disruption of membrane integrity . It exerts its effects at the molecular level through marked pore formation, permeabilization of the outer/inner bacterial membranes, and DNA binding . These activities may arise from their direct inhibition of the formation of TLR4-MD-2_LPS complex .
Temporal Effects in Laboratory Settings
It has been reported that analogues of this compound retain antimicrobial activity and exhibit reduced cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, wounds infected with multidrug-resistant Pseudomonas aeruginosa healed significantly faster when treated with Pse-T2, an analogue of this compound, than did untreated wounds or wounds treated with ciprofloxacin .
Metabolic Pathways
It is known that the peptide’s antibiotic activity appears to involve transmembrane pore formation or intracellular killing .
Transport and Distribution
It has been suggested that this compound may penetrate bacterial cell membranes .
Subcellular Localization
It has been suggested that the peptide may penetrate bacterial cell membranes .
准备方法
Synthetic Routes and Reaction Conditions
Pseudin-2 Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The trifluoroacetate salt form is obtained by treating the synthesized peptide with trifluoroacetic acid (TFA), which cleaves the peptide from the resin and simultaneously forms the trifluoroacetate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Pseudin-2 Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis . Additionally, it can participate in various biochemical interactions, such as binding to bacterial membranes and disrupting their integrity .
Common Reagents and Conditions
Peptide Synthesis: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) are commonly used in SPPS.
Cleavage and Deprotection: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed is the this compound peptide, which retains the antimicrobial properties of the parent Pseudin-2 peptide .
科学研究应用
Pseudin-2 Trifluoroacetate has been extensively studied for its antimicrobial properties. It exhibits broad-spectrum activity against various bacterial strains, including multidrug-resistant Pseudomonas aeruginosa . Additionally, it has shown potential in reducing inflammation and promoting wound healing in infected wounds . Research has also explored its use in developing new antimicrobial agents with enhanced selectivity and reduced cytotoxicity .
相似化合物的比较
Similar Compounds
Magainin: Another antimicrobial peptide isolated from frog skin, known for its broad-spectrum activity.
Melittin: A peptide from bee venom with potent antimicrobial and cytolytic properties.
Defensins: A class of antimicrobial peptides found in various organisms, including humans.
Uniqueness
Pseudin-2 Trifluoroacetate is unique due to its origin from the paradoxical frog and its potent antimicrobial activity combined with relatively low cytotoxicity . Its ability to disrupt bacterial membranes and bind to DNA makes it a promising candidate for developing new antimicrobial therapies .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H202N36O32.C2HF3O2/c1-19-65(14)98(154-94(165)57-134-103(170)76(36-39-88(127)159)142-111(178)82(48-70-31-23-22-24-32-70)151-118(185)97(64(12)13)155-107(174)75(35-27-30-44-125)140-105(172)73(33-25-28-42-123)141-110(177)80(46-61(6)7)146-101(168)68(17)138-108(175)85(51-90(129)161)149-109(176)79(45-60(4)5)139-93(164)54-126)119(186)152-83(49-71-55-132-58-135-71)112(179)143-77(38-41-95(166)167)104(171)137-69(18)102(169)157-99(66(15)20-2)120(187)144-74(34-26-29-43-124)106(173)147-81(47-62(8)9)115(182)158-100(67(16)21-3)121(188)153-87(53-92(131)163)114(181)150-86(52-91(130)162)113(180)148-84(50-72-56-133-59-136-72)116(183)156-96(63(10)11)117(184)145-78(122(189)190)37-40-89(128)160;3-2(4,5)1(6)7/h22-24,31-32,55-56,58-69,73-87,96-100H,19-21,25-30,33-54,57,123-126H2,1-18H3,(H2,127,159)(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H,132,135)(H,133,136)(H,134,170)(H,137,171)(H,138,175)(H,139,164)(H,140,172)(H,141,177)(H,142,178)(H,143,179)(H,144,187)(H,145,184)(H,146,168)(H,147,173)(H,148,180)(H,149,176)(H,150,181)(H,151,185)(H,152,186)(H,153,188)(H,154,165)(H,155,174)(H,156,183)(H,157,169)(H,158,182)(H,166,167)(H,189,190);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSAYIXVXMIPLM-VDOVUREESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C124H203F3N36O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2799.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)

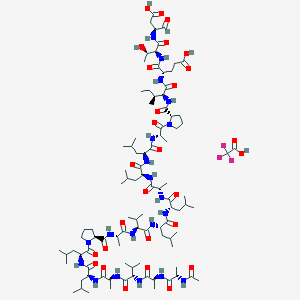
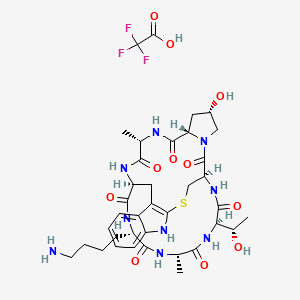
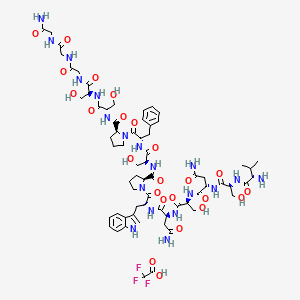
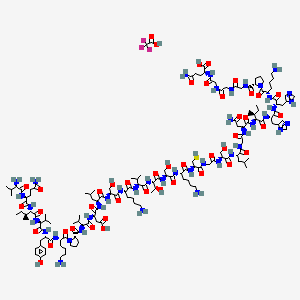

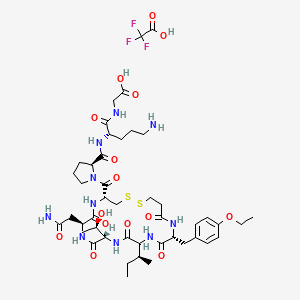
![acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide](/img/structure/B6295694.png)
